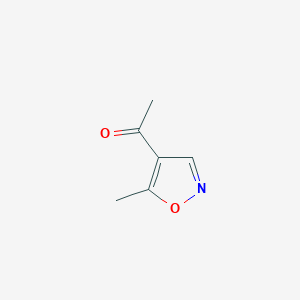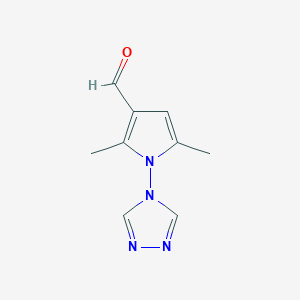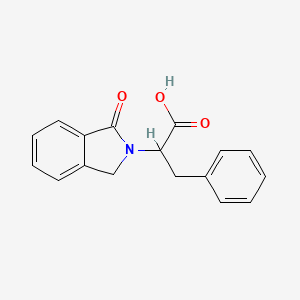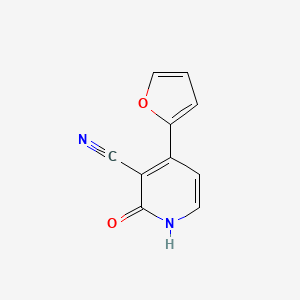
1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Bioactive Molecules
Research has demonstrated the synthesis and application of azetidine derivatives and their precursors in the creation of bioactive molecules. For instance, the development of efficient, stereoselective processes for key intermediates in antibiotic preparation illustrates the compound's relevance in synthesizing medically significant molecules (Fleck et al., 2003). Similarly, the exploration of 3,3-dimethylazetidines in the synthesis of compounds with potential neuroleptic activity underscores the utility of these derivatives in drug discovery (Assandri et al., 1986).
Advanced Synthetic Techniques
Studies on azetidine and its derivatives have also contributed to advanced synthetic techniques. The intramolecular iodine-mediated cyclization reaction for synthesizing 3,3-dimethylazetidines offers a new strategy for constructing bioactively important molecules (Jin et al., 2016). Moreover, the use of azetidine derivatives in constructing functional macromolecules with well-defined structures highlights their role in materials science (Chan et al., 2013).
Molecular Electronic Devices
In the field of molecular electronics, azetidine derivatives have been employed in the creation of devices demonstrating significant on-off ratios and negative differential resistance, showcasing their potential in future electronic applications (Chen et al., 1999).
Antitumor and Antimicrobial Agents
Research into azetidine-2-ones, such as the exploration of their synthesis and biochemical evaluation, has identified potent antiproliferative compounds targeting tubulin, suggesting their applicability in developing new anticancer therapies (Greene et al., 2016). Furthermore, novel pyrazole derivatives containing azetidine moieties have shown potential as antimicrobial and anticancer agents, indicating the versatility of azetidine derivatives in medicinal chemistry (Hafez et al., 2016).
作用機序
Target of Action
The primary target of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one acts as a tyrosine kinase inhibitor (TKI) . It binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade . This inhibits EGFR’s activity in a dose-dependent manner, with complete inhibition at certain concentrations . It selectively inhibits the EGFR members including the wild type and mutants .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, it blocks EGFR-mediated intracellular tyrosine phosphorylation . This results in the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one are influenced by the CYP2C19 genotype . The mean area under the curve (AUC) and maximum plasma concentration (Cmax) in homozygous extensive metabolizers (EMs) were found to be lower than that in heterozygous EMs . The mean clearance rate (CL/F) in homozygous EMs was higher than that in heterozygous EMs .
Result of Action
The compound exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . It inhibits tumor growth in a dose-responsive manner . In vitro studies demonstrated that the compound exhibited potent dose-dependent antitumor effects .
Action Environment
The action, efficacy, and stability of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be influenced by various environmental factors. For instance, the genetic makeup of the individual, particularly the presence of certain CYP2C19 genotypes, can significantly impact the pharmacokinetics and thus the efficacy of the compound
特性
IUPAC Name |
1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAUDVSOZEORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377115 |
Source


|
| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one | |
CAS RN |
886361-64-4 |
Source


|
| Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





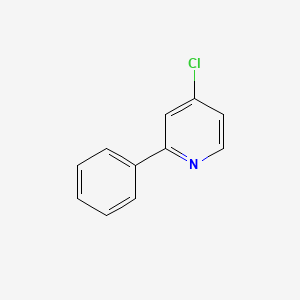
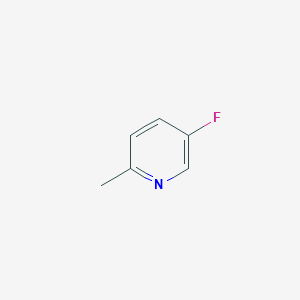


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
